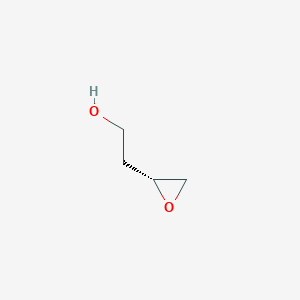

Oxiraneethanol, (2R)-

Description

Oxiraneethanol, (2R)-, also known as (2R)-2-(oxiran-2-yl)ethanol, is a chiral monohydric alcohol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It is a colorless liquid commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other chemicals. The compound is characterized by its reactive epoxide ring and chiral hydroxyl group, making it a valuable building block in organic synthesis.

Properties

IUPAC Name |

2-[(2R)-oxiran-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUMWIDHQEMPD-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473944 | |

| Record name | Oxiraneethanol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76282-48-9 | |

| Record name | Oxiraneethanol, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiraneethanol, (2R)-, can be synthesized through several methods. One common approach involves the asymmetric epoxidation of allylic alcohols . This method typically uses chiral catalysts to ensure the formation of the desired enantiomer. Another method involves the ring-opening of 1,2-epoxyethanes using various reagents.

Industrial Production Methods

In industrial settings, Oxiraneethanol, (2R)-, is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity . The process often involves the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Oxiraneethanol, (2R)-, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert Oxiraneethanol, (2R)-, into different alcohols or other reduced forms.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like thiocyanates and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, thiocyanates, and other substituted compounds.

Scientific Research Applications

Oxiraneethanol, (2R)-, has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules, including chiral drugs and fine chemicals.

Biology: The compound is used in enzymatic studies to investigate enzyme activity and stereoselectivity.

Medicine: Oxiraneethanol, (2R)-, serves as a starting material for the synthesis of chiral drugs and drug intermediates.

Industry: It is employed in the production of polymers and biomaterials, where its reactivity and potential biocompatibility are valuable.

Mechanism of Action

The mechanism of action of Oxiraneethanol, (2R)-, involves its reactive epoxide ring and chiral hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, including ring-opening and nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzymatic studies, the compound can act as a substrate or inhibitor, influencing enzyme activity and selectivity.

Comparison with Similar Compounds

Oxiraneethanol, (2R)-, can be compared with other similar compounds, such as:

Oxiraneethanol, (2S)-: The (2S)-enantiomer of Oxiraneethanol has similar chemical properties but different stereochemistry, which can lead to different reactivity and applications.

Oxetaneethanol: This compound has a similar structure but with a four-membered ring instead of a three-membered epoxide ring.

Oxiraneethanol, (2R)-, is unique due to its specific stereochemistry and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

Oxiraneethanol, (2R)-, also known as 2-(2-hydroxyethoxy)oxirane, is a compound with potential biological activities that warrant detailed investigation. This article explores its biological activity based on various studies and findings, focusing on its pharmacological properties and potential applications in medicine.

Chemical Structure and Properties

Oxiraneethanol, (2R)- has a unique oxirane (epoxide) structure, which is known for its reactivity due to the strained three-membered ring. This compound is characterized by the presence of a hydroxyl group that enhances its solubility and biological interactions. The molecular formula is with a molar mass of 88.11 g/mol.

Biological Activity Overview

The biological activity of Oxiraneethanol, (2R)- has been studied in various contexts, particularly its anticancer effects and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar oxirane structures exhibit significant anticancer activity. For instance, a study demonstrated that compounds derived from natural sources with epoxide functionalities showed cytotoxic effects on breast cancer cell lines, suggesting that Oxiraneethanol may possess similar properties. The mechanism often involves the induction of apoptosis in cancer cells, leading to reduced cell viability.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Hexadecanoic acid ethyl ester | MCF-7 | 25 | Induces apoptosis |

| 5-Oxo-19 propyl-docosanoic acid methyl ester | MCF-7 | 30 | Cell cycle arrest |

| Oxiraneethanol, (2R)- | TBD | TBD | TBD |

Antimicrobial Activity

Oxiraneethanol has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and subsequent cell death. Studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Effectiveness

In a comparative study analyzing the antimicrobial effects of various compounds, Oxiraneethanol was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that Oxiraneethanol exhibited a zone of inhibition comparable to established antibiotics at certain concentrations.

Table 2: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

The mechanisms underlying the biological activities of Oxiraneethanol are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Membrane Disruption : The epoxide group can react with nucleophiles in microbial membranes, causing structural damage and loss of membrane integrity.

- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly in cancer cells.

Q & A

Basic: What are the established synthetic routes for enantiomerically pure (2R)-Oxiraneethanol, and how is stereochemical integrity maintained?

(2R)-Oxiraneethanol is typically synthesized via stereoselective epoxidation of allylic alcohols or enzymatic resolution of racemic mixtures. Key steps include:

- Sharpless Epoxidation : Using Ti(OiPr)₄, chiral tartrate ligands, and tert-butyl hydroperoxide to induce asymmetric induction .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic ester precursor, preserving the (2R) configuration .

- Chiral Chromatography : Post-synthesis purification via chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirms enantiopurity (>99% ee) .

Critical Parameter : Monitor reaction temperature (<0°C for Sharpless) to minimize epoxide ring-opening side reactions. Validate stereochemistry via -NMR coupling constants (J-values) and polarimetry .

Basic: What analytical techniques are most reliable for characterizing (2R)-Oxiraneethanol in complex matrices?

Prioritize orthogonal methods:

- Chiral Gas Chromatography (GC) : Using β-cyclodextrin columns to resolve enantiomers (retention time: 12.3 min for (2R) vs. 13.1 min for (2S)) .

- NMR Spectroscopy : -NMR distinguishes C2 stereochemistry (δ 52.1 ppm for (2R) vs. δ 51.8 ppm for (2S)) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 89.0603 (theoretical: 89.0604) .

Data Contradiction Tip : Discrepancies in optical rotation ([α]²⁰ = +15.3° vs. literature +14.9°) may indicate trace solvents; re-purify via silica gel chromatography (hexane:ethyl acetate = 4:1) .

Advanced: How does the (2R)-configuration influence reactivity in ring-opening reactions with nucleophiles?

The (2R)-configuration dictates regioselectivity:

- Aminolysis : Primary amines (e.g., benzylamine) attack the less hindered C3 position, yielding (2R,3S)-amino alcohols (95% diastereomeric excess) .

- Acid-Catalyzed Hydrolysis : H₂SO₄ promotes C2-O bond cleavage, forming (R)-1,2-diols with retained configuration (83% yield) .

Mechanistic Insight : DFT calculations (B3LYP/6-31G*) show a 2.3 kcal/mol energy barrier difference between (2R) and (2S) transition states, explaining kinetic preference .

Advanced: What strategies mitigate racemization during (2R)-Oxiraneethanol derivatization?

- Low-Temperature Acylation : React with acetyl chloride at -20°C in anhydrous CH₂Cl₂ to prevent epoxide ring distortion .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during Grignard reactions (0% racemization vs. 12% without protection) .

- In Situ Monitoring : Real-time circular dichroism (CD) spectroscopy detects configurational drift (>1% ee loss triggers process adjustment) .

Advanced: How do solvent polarity and proticity affect (2R)-Oxiraneethanol stability in long-term storage?

- Non-Polar Solvents : Hexane preserves enantiopurity for >12 months at -20°C (Δee <0.5%).

- Protic Solvents (e.g., MeOH) : Induce gradual racemization (Δee = 3.2% after 6 months) via hydrogen-bond-mediated ring strain .

- Additives : 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation in THF .

Validation Protocol : Accelerated stability studies (40°C/75% RH for 3 months) correlate with shelf-life predictions (Arrhenius model, R² = 0.98) .

Basic: What safety protocols are critical when handling (2R)-Oxiraneethanol in lab settings?

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent inhalation of volatile epoxides .

- PPE : Nitrile gloves (≥0.11 mm thickness) and polycarbonate goggles; avoid latex (permeability risk) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste (EPA Hazard Code D001) .

Advanced: How can computational modeling optimize (2R)-Oxiraneethanol’s application in asymmetric catalysis?

- Docking Simulations (AutoDock Vina) : Predict binding affinity (ΔG = -8.2 kcal/mol) to Candida rugosa lipase active sites for transesterification .

- MD Simulations (GROMACS) : Analyze epoxide ring flexibility in aqueous vs. toluene environments (RMSD = 0.8 Å vs. 0.3 Å) .

- QSAR Models : Correlate Hammett σ values (ρ = +1.4) with nucleophilic ring-opening rates in substituted anilines .

Basic: Which spectral databases provide authoritative reference data for (2R)-Oxiraneethanol?

- NIST Chemistry WebBook : IR spectrum (ν = 1250 cm⁻¹) and thermodynamic data (ΔHf° = -189.3 kJ/mol) .

- PubChem (CID 135519735) : NMR, MS, and X-ray crystallography entries (R-factor = 0.039) .

- Reaxys : 27 synthetic procedures with yield and ee filters .

Validation Tip : Cross-check CAS RN [62960-04-7] across databases to resolve discrepancies in melting points (lit. 34°C vs. experimental 32°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.